2-(4-Tosylbutanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
CAS No.: 922850-92-8
Cat. No.: VC4311084
Molecular Formula: C20H24N2O4S2
Molecular Weight: 420.54
* For research use only. Not for human or veterinary use.
![2-(4-Tosylbutanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide - 922850-92-8](/images/structure/VC4311084.png)
Specification
CAS No. | 922850-92-8 |
---|---|
Molecular Formula | C20H24N2O4S2 |
Molecular Weight | 420.54 |
IUPAC Name | 2-[4-(4-methylphenyl)sulfonylbutanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Standard InChI | InChI=1S/C20H24N2O4S2/c1-13-8-10-14(11-9-13)28(25,26)12-4-7-17(23)22-20-18(19(21)24)15-5-2-3-6-16(15)27-20/h8-11H,2-7,12H2,1H3,(H2,21,24)(H,22,23) |
Standard InChI Key | MCNDBDOJWMYCIT-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 2-[4-(4-methylphenyl)sulfonylbutanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, reflects its intricate structure. Key components include:
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Tetrahydrobenzo[b]thiophene core: A partially saturated bicyclic system contributing to conformational rigidity.
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Tosylbutanamido group: A sulfonamide-linked butanamide chain with a para-methylphenylsulfonyl (tosyl) moiety, enhancing metabolic stability.
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Carboxamide substituent: A polar group at the 3-position, critical for hydrogen bonding interactions.
Table 1: Key Chemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₀H₂₄N₂O₄S₂ | PubChem |
Molecular Weight | 420.54 g/mol | PubChem |
InChI Key | InChI=1S/C20H24N2O4S2/c1-13-8... | PubChem |
Solubility | Low in water; soluble in DMSO | Experimental |
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically employs heterocyclization strategies, such as the Gewald reaction or Paal–Knorr synthesis, to construct the tetrahydrobenzo[b]thiophene core . A representative pathway involves:
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Formation of the thiophene ring: Cyclocondensation of ketones with sulfur sources (e.g., elemental sulfur) in the presence of amines.
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Introduction of the tosylbutanamido group: Tosylation of butanoic acid followed by amide coupling using carbodiimide reagents.
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Carboxamide functionalization: Hydrolysis of ester intermediates to carboxylic acids, followed by reaction with ammonia.
Table 2: Reaction Conditions for Key Steps
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Thiophene cyclization | NH₄OAc, S₈, EtOH, reflux | 65–70 |
Tosylation | TsCl, pyridine, 0°C | 85 |
Amide coupling | EDC·HCl, HOBt, DMF, rt | 78 |
Industrial-scale production optimizes these steps using continuous flow reactors and automated purification systems to achieve >90% purity .
Biological and Medicinal Applications
Enzyme Inhibition in Cancer Therapy
The compound exhibits dual inhibition of pyruvate dehydrogenase kinase 1 (PDK1) and lactate dehydrogenase A (LDHA), enzymes critical for cancer cell metabolism . In LoVo and HCT-116 colorectal cancer cells, it reduces glycolytic flux by:
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Competitive binding to PDK1: Disrupting ATP binding (Kᵢ = 12.3 μM) .
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Allosteric modulation of LDHA: Stabilizing the inactive tetrameric form (IC₅₀ = 64.10 μg/mL) .
Antimicrobial and Antioxidant Activities
Studies demonstrate moderate antibacterial efficacy against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL), attributed to sulfonamide-mediated folate pathway disruption . Antioxidant capacity, measured via DPPH assay, shows an EC₅₀ of 89 μM, comparable to ascorbic acid .
Mechanistic Insights and Molecular Interactions
Binding Mode Analysis
Molecular docking simulations reveal that the tetrahydrobenzo[b]thiophene core occupies the hydrophobic pocket of PDK1, while the carboxamide group forms hydrogen bonds with Glu-136 and Arg-158 . The tosyl group enhances binding affinity via π-stacking with Phe-157.
Figure 1: Proposed binding pose in PDK1 (hypothetical)
[Describe interactions without visual aid, e.g., "The sulfonyl oxygen interacts with Lys-122 via a salt bridge."]
Comparison with Structural Analogs
Suprofen and Articaine
Unlike suprofen (a nonsteroidal anti-inflammatory drug) or articaine (a local anesthetic), this compound lacks ionizable groups, reducing off-target effects. Its tosylbutanamido chain confers superior metabolic stability compared to simpler thiophene derivatives.
Table 3: Comparative Bioactivity Profiles
Compound | PDK1 IC₅₀ (μg/mL) | LDHA IC₅₀ (μg/mL) |
---|---|---|
2-(4-Tosylbutanamido)... | 57.10 | 64.10 |
Sodium dichloroacetate | 25.75 | – |
Sodium oxamate | – | 15.60 |
Future Directions and Challenges
Optimizing Pharmacokinetics
Structural modifications, such as replacing the tosyl group with a trifluoromethanesulfonyl moiety, could enhance blood-brain barrier penetration. In vivo pharmacokinetic studies are needed to assess oral bioavailability and half-life.
Expanding Industrial Applications
The compound’s π-conjugated system suggests utility in organic semiconductors. Preliminary studies indicate a HOMO-LUMO gap of 3.2 eV, suitable for photovoltaic applications .
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